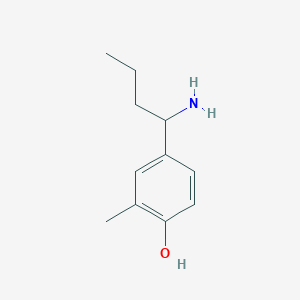
4-(1-Aminobutyl)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminobutyl)-2-methylphenol: is an organic compound characterized by the presence of an aminobutyl group attached to a methylphenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminobutyl)-2-methylphenol typically involves the alkylation of 2-methylphenol with 1-aminobutane. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 4-(1-Aminobutyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
Chemistry: 4-(1-Aminobutyl)-2-methylphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals.
作用機序
The mechanism of action of 4-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
- 4-(1-Aminobutyl)-2-fluorophenol
- 4-(1-Aminobutyl)-2-chlorophenol
- 4-(1-Aminobutyl)-2-bromophenol
Comparison: 4-(1-Aminobutyl)-2-methylphenol is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its halogenated analogs, the methyl group provides different steric and electronic properties, potentially leading to distinct biological and chemical behaviors.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-(1-aminobutyl)-2-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-10(12)9-5-6-11(13)8(2)7-9/h5-7,10,13H,3-4,12H2,1-2H3 |
InChIキー |
WVHBIDIXBKKIMX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC(=C(C=C1)O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


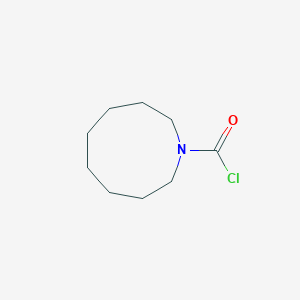
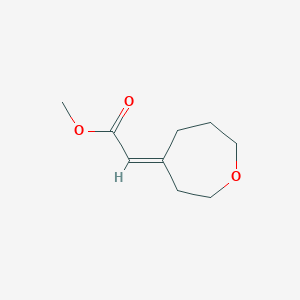
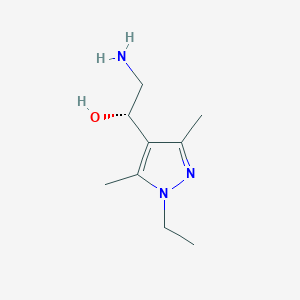
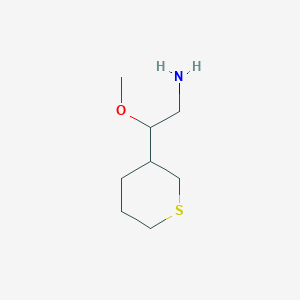

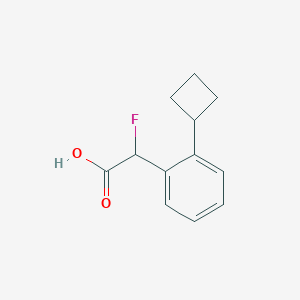
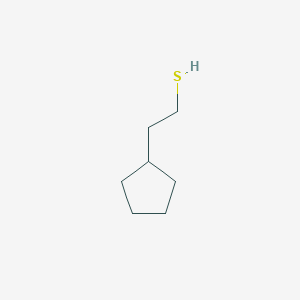



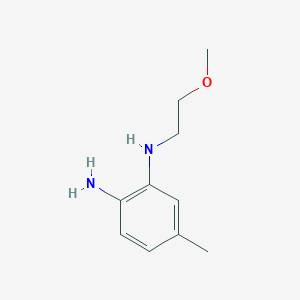
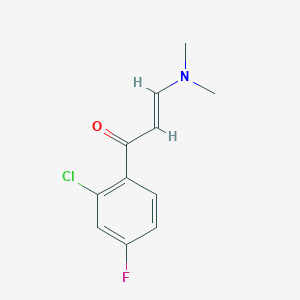
![6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B13314557.png)
![3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13314559.png)
